REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24]>CN(C)C(=O)C>[C:26]([O:25][C:23](=[O:24])[CH2:22][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)([CH3:29])([CH3:28])[CH3:27] |f:1.2.3|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
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17.8 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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9.9 mL
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Type
|
reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature for 4 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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ADDITION
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Details
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Water and ethyl ether were added to the filtrate
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Type
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CUSTOM
|
Details
|
the mixture was partitioned in a separatory funnel
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl ether
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Type
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WASH
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Details
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The organic layer was washed 3 times with water
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Type
|
DRY_WITH_MATERIAL
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Details
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once with saturated brine, dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure, hexane (50 ml)
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Type
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ADDITION
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Details
|
was added to the obtained residue
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Type
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STIRRING
|
Details
|
the mixture was stirred
|
Type
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FILTRATION
|
Details
|
This slurry was filtered
|
Type
|
WASH
|
Details
|
the obtained solid was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.23 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |